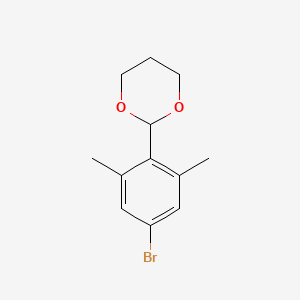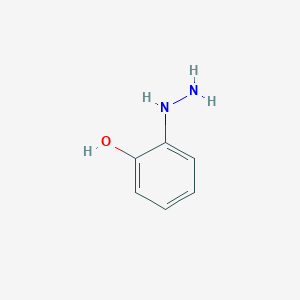
5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, has a pyrazole ring substituted with a chlorine atom, a methyl group, and a pyridinyl group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
The synthesis of 5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar compounds to 5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde include other substituted pyrazoles such as:
- 3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- 5-bromo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 5-chloro-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications .
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H8ClN3O/c1-14-10(11)7(6-15)9(13-14)8-4-2-3-5-12-8/h2-6H,1H3 |
InChI Key |
JFHLLSVAZZUNKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=N2)C=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(Oxetan-3-yl)pyridin-3-yl]boronic acid](/img/structure/B8683883.png)
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B8683890.png)

![5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester](/img/structure/B8683897.png)









![5-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8683968.png)
